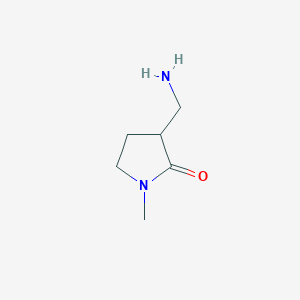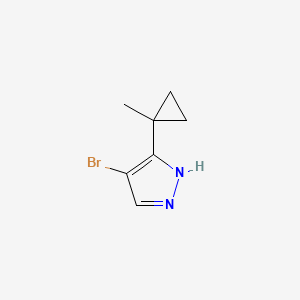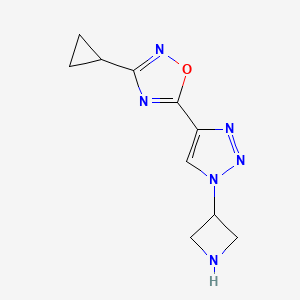
3-Amino-4-(2,2-difluoroethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-4-(2,2-difluoroethoxy)benzamide” is a member of the benzamide family of compounds. It is a synthetic derivative with the CAS Number: 1551503-09-3 . The molecular weight of this compound is 216.19 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10F2N2O2/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H2,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Luminescence and Aggregation-Enhanced Emission
Compounds related to 3-Amino-4-(2,2-difluoroethoxy)benzamide demonstrate significant luminescence and aggregation-enhanced emission properties. These compounds form nano-aggregates with enhanced emission in specific solvents and exhibit reversible transformations between crystalline and amorphous states, showcasing potential applications in optical materials and sensors (Srivastava et al., 2017).
Polymer Science
In polymer science, related benzamide compounds are used to synthesize organo-soluble polyamides with high thermal stability and mechanical strength. These materials are amorphous and display clear, flexible properties, suggesting applications in advanced technologies and materials engineering (Bera et al., 2012).
Electrochemical Properties and Antioxidant Activity
Amino-substituted benzamide derivatives, including structures similar to this compound, are explored for their electrochemical oxidation mechanisms and antioxidant activities. These studies provide insights into their potential as antioxidants by evaluating their free radical scavenging capacities (Jovanović et al., 2020).
Anticancer Activities
Research on benzamide derivatives has also focused on their anticancer activities. Compounds are designed to target sigma-1 receptors, showing potent cytotoxic activities against cancer cell lines, which indicates their potential in anticancer drug development (Youssef et al., 2020).
Antimicrobial Properties
Benzamide compounds have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Ammaji et al., 2019).
Structural Analysis
Extensive theoretical studies have been conducted on the molecular structure of related benzamide compounds, focusing on the formation of intramolecular hydrogen bonding. These studies provide valuable insights into their molecular behavior, which is crucial for the design of functional materials and drugs (Subhapriya et al., 2017).
Safety and Hazards
The compound has been classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-amino-4-(2,2-difluoroethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCGPMSCGPCLCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)OCC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)
![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)






![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)



